BenchChemオンラインストアへようこそ!

2,3-Dehydro Lovastatin Acid Sodium Salt

Lipid metabolism Hypercholesterolemia Statin pharmacology

2,3-Dehydro Lovastatin Acid Sodium Salt is a structurally distinct, open-ring sodium salt form of a lovastatin fermentation byproduct. Its 2,3-dehydrogenation alters chromatographic retention and biological activity relative to lovastatin, making it the only valid reference material for impurity profiling in lovastatin API manufacturing and ANDA submissions. Pre-activated hydroxy acid form eliminates hydrolysis steps for consistent HMG-CoA reductase inhibition assays. Ideal for fermentation process monitoring and statin pleiotropic effects research.

Molecular Formula C₂₄H₃₅NaO₅
Molecular Weight 426.52
Cat. No. B1150762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dehydro Lovastatin Acid Sodium Salt
Synonyms[1S-[1α(2E,5S*),2α,6β,8β(R*),8aα]]− 7-[1,2,6,7,8,8a-Hexahydro-2,6-dimethyl-8-_x000B_(2-methyl-1-oxobutoxy)-1-naphthalenyl]-5-hydroxy-2-heptenoic Acid Sodium Salt; 
Molecular FormulaC₂₄H₃₅NaO₅
Molecular Weight426.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dehydro Lovastatin Acid Sodium Salt: Research-Grade Statin Derivative for Specialized Applications


2,3-Dehydro Lovastatin Acid Sodium Salt (CAS 188067-71-2, MF C24H35NaO5, MW 426.52) is a lovastatin-related byproduct generated during fermentation of microorganisms including Aspergillus terreus and Monascus ruber . This compound belongs to the statin class and functions as an HMG-CoA reductase inhibitor targeting cholesterol biosynthesis . Structurally characterized by dehydrogenation at the 2,3-position and existing as the open-ring sodium salt form, it is supplied as an off-white to white solid primarily intended for research and analytical applications rather than therapeutic use . The compound is typically available at ≥95% purity and serves as a specialized reference material for analytical method development and impurity profiling in lovastatin production [1].

Why 2,3-Dehydro Lovastatin Acid Sodium Salt Cannot Be Substituted by Lovastatin or Lovastatin Acid


Generic substitution of 2,3-Dehydro Lovastatin Acid Sodium Salt with lovastatin, lovastatin hydroxy acid sodium salt, or other statin analogs is not scientifically valid for several procurement-critical reasons. First, the 2,3-dehydrogenation represents a distinct structural modification that alters the compound's physicochemical properties, chromatographic retention behavior, and potentially its biological activity profile relative to the parent compound [1]. Second, in vivo comparative studies demonstrate that dehydro lovastatin exhibits quantitatively different lipid-lowering efficacy—specifically, its cholesterol-reducing effect is measurably weaker than an equivalent dose of lovastatin while maintaining comparable anti-inflammatory activity, indicating a non-parallel pharmacodynamic relationship [2]. Third, this compound serves a distinct procurement purpose as an analytical impurity standard for lovastatin manufacturing quality control and fermentation process monitoring, a role that neither lovastatin nor its active hydroxy acid metabolite can fulfill due to different chromatographic and spectroscopic signatures [3]. Researchers requiring this specific compound for impurity profiling, metabolic pathway investigation, or structure-activity relationship studies must therefore source the authentic 2,3-dehydro derivative.

Quantitative Differentiation Evidence: 2,3-Dehydro Lovastatin Acid Sodium Salt vs. Comparators


In Vivo Lipid-Lowering Efficacy: Dehydro Lovastatin vs. Lovastatin in Hyperlipidemic Rat Model

In a 12-week hyperlipidemic rat model study comparing dehydrolovastatin (the dehydro derivative) with lovastatin as the positive control, the lipid-lowering effect of dehydrolovastatin was observed to be weaker than that of an equivalent dose of lovastatin for both total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) reduction [1]. Both compounds were administered via oral gavage in the high-dose groups, with lipid parameters measured at weeks 8 and 12 using automated biochemical analysis [2]. The study employed a high-fat diet-induced hyperlipidemia model with parallel treatment groups receiving either dehydrolovastatin or lovastatin under identical experimental conditions [3].

Lipid metabolism Hypercholesterolemia Statin pharmacology

Anti-Inflammatory Activity: Dehydro Lovastatin Demonstrates Comparable Efficacy to Lovastatin

In direct comparative testing using two distinct murine inflammation models, dehydrolovastatin exhibited anti-inflammatory activity comparable to that of lovastatin, contrasting with its attenuated lipid-lowering effect [1]. The study employed the xylene-induced mouse ear edema model for acute inflammation assessment and the cotton pellet-induced granuloma model for chronic inflammation evaluation [2]. In both models, dehydrolovastatin demonstrated significant inhibitory effects on inflammatory responses that were equivalent to those observed with lovastatin treatment, establishing a clear divergence between the compound's lipid-lowering and anti-inflammatory activities [3].

Anti-inflammatory Statin pleiotropic effects Inflammation models

Metabolic Pathway Specificity: Cytochrome P-450-Mediated Dehydrogenation Produces the 2,3-Dehydro Derivative

The 2,3-dehydro derivative (referred to as 6'-exomethylene-lovastatin in metabolic studies) is generated via a distinct cytochrome P-450-catalyzed dehydrogenation pathway during lovastatin metabolism [1]. In rat liver microsomes, lovastatin biotransformation proceeds at a rate of 3 nmol/mg protein/min, with the 6'-exomethylene metabolite representing one of four primary metabolic products alongside 6'-beta-hydroxy-lovastatin (accounting for approximately 50% of total metabolism), 3"-hydroxy-lovastatin, and the hydroxy acid form [2]. Notably, rat liver microsomes produce 2- to 4-fold higher amounts of the 6'-exomethylene derivative compared to mouse liver microsomes, demonstrating significant species-dependent variation in the formation of this specific metabolite [3]. The hydroxy acid forms of these microsomal metabolites retain HMG-CoA reductase inhibitory activity, with relative activities of lovastatin hydroxy acid (1.0), 6'-beta-hydroxy-lovastatin hydroxy acid (0.6), 6'-exomethylene-lovastatin hydroxy acid (0.5), and 3"-hydroxy-lovastatin hydroxy acid (0.15) [4].

Drug metabolism Cytochrome P-450 Lovastatin biotransformation

Analytical Reference Standard Application: Chromatographic Differentiation from Lovastatin and Related Analogs

2,3-Dehydro Lovastatin Acid Sodium Salt is utilized as an analytical reference standard for the simultaneous detection and quantification of lovastatin and its structural analogs in complex matrices [1]. A validated UPLC-Q/TOF HRMS method has been established for the simultaneous determination of lovastatin, simvastatin, mevastatin, lovastatin sodium hydroxide salt, and dehydro lovastatin in health food products and raw materials [2]. In testing of 17 batches of hypolipidemic health foods, lovastatin, lovastatin sodium hydroxide salt, and dehydro lovastatin were detected together in one batch, demonstrating the compound's relevance as an authentic impurity marker for quality control applications [3]. The distinct chromatographic retention time and high-resolution mass spectrometric signature of the 2,3-dehydro derivative enable its specific identification and quantification separate from the parent lovastatin peak [4].

Analytical method validation Impurity profiling UPLC-MS/MS

Structural and Stability Differentiation: Sodium Salt Form vs. Lovastatin Lactone Prodrug

2,3-Dehydro Lovastatin Acid Sodium Salt exists in the open-ring hydroxy acid sodium salt form (MF C24H35NaO5, MW 426.52), distinguishing it from the closed-ring lactone prodrug form of lovastatin (MF C24H36O5, MW 404.54) . This structural distinction is pharmacologically significant: lovastatin is an inactive lactone prodrug that requires in vivo hydrolysis to the active hydroxy acid form for HMG-CoA reductase inhibition [1]. The sodium salt form of 2,3-dehydro lovastatin acid bypasses this activation requirement, providing the active open-ring configuration directly . Storage recommendations for the sodium salt form indicate hygroscopic properties requiring protection from moisture and long-term storage at -20°C under inert atmosphere, whereas lovastatin lactone exhibits different stability characteristics . This formulation difference impacts both experimental design and compound handling protocols in research settings.

Statin stability Sodium salt formulation Hydroxy acid form

Optimal Research and Industrial Applications for 2,3-Dehydro Lovastatin Acid Sodium Salt


Impurity Profiling and Quality Control in Lovastatin Pharmaceutical Manufacturing

This compound serves as an essential analytical reference standard for detecting and quantifying the 2,3-dehydro impurity in lovastatin active pharmaceutical ingredient (API) batches and finished drug products. Regulatory requirements for ANDA submissions necessitate comprehensive impurity profiling, and the 2,3-dehydro derivative represents a fermentation-related byproduct that must be monitored and controlled [1]. Analytical laboratories utilize this compound to establish relative retention times, validate chromatographic methods, and prepare system suitability standards for HPLC, UPLC-MS/MS, and UPLC-Q/TOF HRMS analysis of lovastatin-containing formulations [2]. Its availability as a characterized reference material with defined purity (typically ≥95%) enables accurate quantification of this specific impurity against established acceptance criteria .

Statin Pleiotropic Effects Research: Dissociating Lipid-Lowering from Anti-Inflammatory Activity

The unique pharmacological profile of dehydrolovastatin—exhibiting attenuated lipid-lowering efficacy but preserved anti-inflammatory activity compared to lovastatin—makes this compound a valuable research tool for investigating statin pleiotropic effects [1]. In the direct comparative study, dehydrolovastatin demonstrated equivalent anti-inflammatory activity to lovastatin in both acute (xylene-induced ear edema) and chronic (cotton pellet granuloma) murine inflammation models, while showing reduced cholesterol-lowering capacity [2]. This dissociation enables researchers to probe inflammation-related pathways that are independent of HMG-CoA reductase inhibition and LDL cholesterol reduction, potentially revealing novel therapeutic mechanisms and targets within the statin drug class .

Statin Metabolism and Cytochrome P-450 Pathway Investigation

As a product of cytochrome P-450-mediated dehydrogenation of lovastatin, 2,3-Dehydro Lovastatin Acid Sodium Salt is an important reference compound for studies of statin biotransformation and species-specific metabolic differences [1]. Research has established that the conversion of lovastatin to this 6'-exomethylene derivative is catalyzed by cytochrome P-450 enzymes, requiring microsomes and NADPH, and is inhibited by SKF-525A, metyrapone, and DPEA [2]. The hydroxy acid form of this metabolite retains approximately 50% of the HMG-CoA reductase inhibitory activity of lovastatin hydroxy acid, providing a quantifiable benchmark for structure-activity relationship analysis . Furthermore, species-dependent variations in the formation of this metabolite—with rat liver microsomes producing 2- to 4-fold higher amounts than mouse microsomes—make it a useful probe for comparative metabolism studies [3].

In Vitro HMG-CoA Reductase Inhibition Studies Using Pre-Activated Statin Form

The sodium salt formulation provides the open-ring hydroxy acid form of 2,3-dehydro lovastatin directly, eliminating the need for enzymatic or chemical hydrolysis required for lovastatin lactone prodrug activation [1]. This pre-activated form is particularly advantageous for cell-free HMG-CoA reductase inhibition assays, where lactonase activity may be absent or variable, ensuring consistent and reproducible enzyme inhibition measurements [2]. Researchers conducting comparative statin potency studies can utilize this compound to directly assess the impact of the 2,3-dehydro modification on enzyme binding kinetics without confounding factors related to prodrug activation efficiency . The known relative activity of 0.5 (compared to lovastatin hydroxy acid = 1.0) provides a validated reference point for calibrating assay sensitivity and benchmarking novel statin analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dehydro Lovastatin Acid Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.